

Spectroscopic Profile of 5-phenylpenta-2,4-dienal: A Technical Guide

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Compound of Interest

Compound Name: 5-Phenylpenta-2,4-dienal

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-phenylpenta-2,4-dienal**, a conjugated aldehyde of interest to researchers in organic synthesis, materials science, and drug development. The guide presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for compound characterization and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-phenylpenta-2,4-dienal**. It is important to note that while some of this data is derived from experimental spectra, specific high-resolution data for this compound is not widely published. Therefore, some values are estimated based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Proton	Chemical Shift (δ , ppm) (Predicted)	Multiplicity (Predicted)	Coupling Constant (J, Hz) (Predicted)
H1 (Aldehyde)	9.5 - 9.7	Doublet	~7.5
H2	6.2 - 6.4	Doublet of Doublets	~15.0, ~7.5
H3	7.0 - 7.2	Multiplet	-
H4	6.8 - 7.0	Multiplet	-
H5	6.9 - 7.1	Doublet	~15.5
Aromatic Protons	7.2 - 7.6	Multiplet	-

Table 2: ^{13}C NMR Spectroscopic Data

While a specific peak list for **5-phenylpenta-2,4-dienal** is not readily available in the public domain, the existence of ^{13}C NMR data is confirmed by spectral databases. The predicted chemical shifts are based on the analysis of similar conjugated systems.

Carbon	Chemical Shift (δ , ppm) (Predicted)
C1 (C=O)	193 - 195
C2	128 - 130
C3	150 - 152
C4	129 - 131
C5	145 - 147
Aromatic C (quaternary)	135 - 137
Aromatic C-H	127 - 131

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies

The IR spectrum is characterized by the presence of a conjugated aldehyde and aromatic functionalities.

Functional Group	Absorption Range (cm ⁻¹)	Intensity
C=O Stretch (conjugated aldehyde)	1665 - 1685	Strong
C=C Stretch (alkene)	1600 - 1650	Medium to Strong
C=C Stretch (aromatic)	1450 - 1600	Medium to Weak
C-H Stretch (aldehyde)	2720 - 2820	Medium, often two bands
C-H Stretch (aromatic and vinylic)	3000 - 3100	Medium
C-H out-of-plane bend (aromatic)	690 - 900	Strong

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter	Value
Molecular Formula	C ₁₁ H ₁₀ O
Molecular Weight	158.20 g/mol
Predicted Major Fragments (m/z)	
158	[M] ⁺ (Molecular Ion)
157	[M-H] ⁺
131	[M-CHO] ⁺ (Loss of formyl radical)
129	[C ₁₀ H ₉] ⁺
103	[C ₈ H ₇] ⁺
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of **5-phenylpenta-2,4-dienal** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common method. A small amount of the solid **5-phenylpenta-2,4-dienal** is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a Nujol mull can be prepared by grinding a small amount of the sample with a drop of Nujol

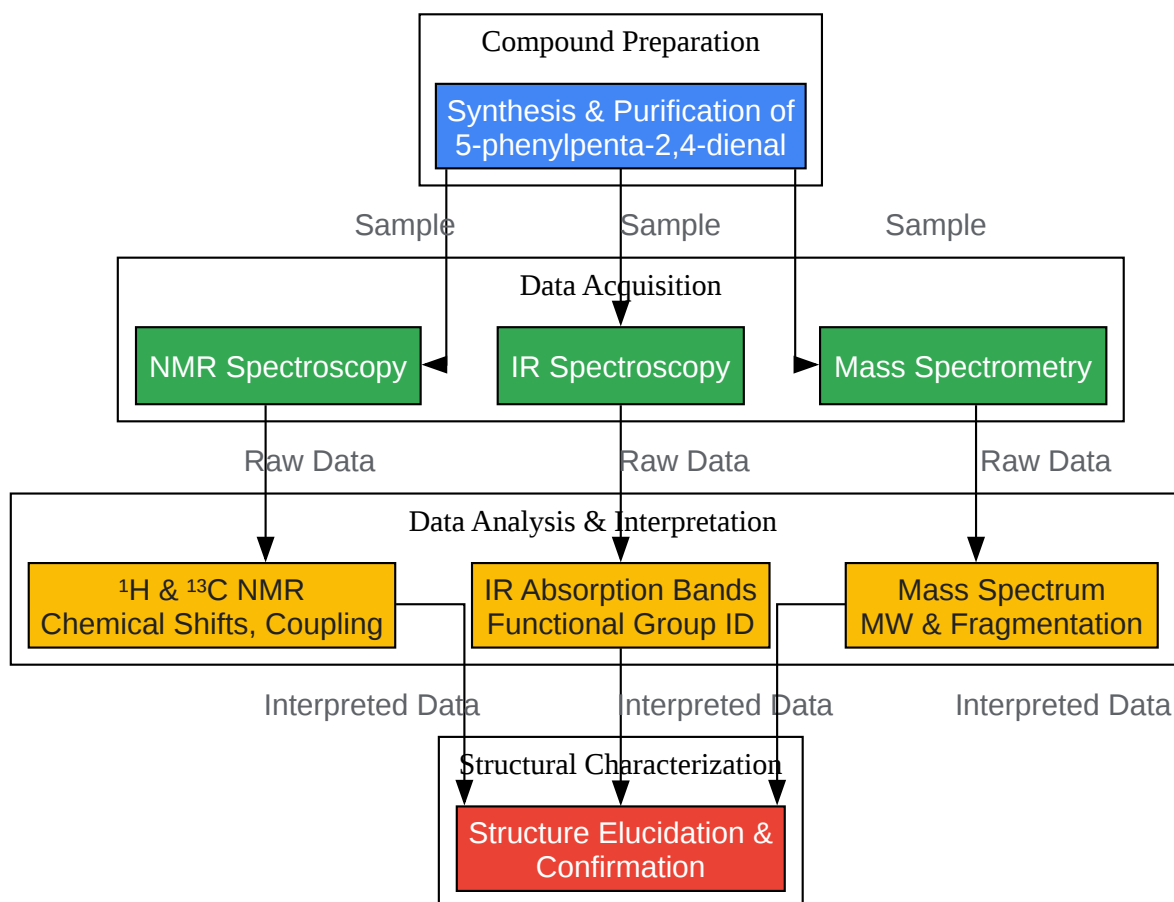
(mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). The spectrum is then obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **5-phenylpenta-2,4-dienal** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from any impurities on the GC column and then introduced into the mass spectrometer. Electron Impact (EI) ionization is a common method, where the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **5-phenylpenta-2,4-dienal**.



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Caption: Workflow for Spectroscopic Analysis.

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